molecular formula C22H19N5O2S B3612833 2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide

Cat. No.: B3612833
M. Wt: 417.5 g/mol
InChI Key: ABURJFBLGWMUSF-UHFFFAOYSA-N
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Description

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide is a complex organic compound with a molecular formula of C22H19N5O2S This compound is characterized by the presence of a benzyltetrazole group, a sulfanyl linkage, and a phenoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzyltetrazole intermediate, which can be synthesized from benzyl chloride and sodium azide under suitable conditions. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with 2-phenoxyphenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzyltetrazole group can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may play a role in the compound’s binding affinity and specificity, while the phenoxyphenylacetamide moiety can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-benzyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENOXYPHENYL)ACETAMIDE

Uniqueness

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-21(16-30-22-24-25-26-27(22)15-17-9-3-1-4-10-17)23-19-13-7-8-14-20(19)29-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABURJFBLGWMUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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